tert-Butyl 4-pivaloylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,2-dimethylpropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)12(17)11-7-9-16(10-8-11)13(18)19-15(4,5)6/h11H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISJMBZVMRODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-06-7 | |
| Record name | tert-butyl 4-(2,2-dimethylpropanoyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material Preparation
The synthesis often begins with tert-butyl piperidine-1-carboxylate , which is commercially available or prepared by carbamoylation of piperidine with di-tert-butyl dicarbonate (Boc2O).
Acylation at the 4-Position
The key step is the introduction of the pivaloyl group at the 4-position of the piperidine ring. This is generally achieved by:
- Reagents: Pivaloyl chloride or pivalic anhydride.
- Base: Anhydrous bases such as triethylamine or sodium hydride are used to deprotonate the 4-position to facilitate acylation.
- Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are preferred.
- Temperature: The reaction is typically conducted at low to moderate temperatures (0°C to 70°C) to control regioselectivity and avoid side reactions.
- Time: Reaction times vary from several hours to overnight (12-24 hours) depending on scale and conditions.
Purification
Post-reaction, the mixture is quenched and extracted with organic solvents (e.g., toluene or ethyl acetate). The crude product is purified by crystallization or column chromatography to obtain this compound with high purity.
Specific Research Findings and Reaction Optimization
A patent describing related piperidine derivatives provides useful insights into reaction parameters that can be adapted for this compound preparation:
| Parameter | Details |
|---|---|
| Reaction Temperature | 30°C to 90°C; typically 45°C to 70°C |
| Reaction Time | 18 to 30 hours |
| Solvents Used | THF (preferred), ethyl acetate, DMAC, NMP, DMF, t-butanol |
| Base/Nucleophile | Triethylamine or similar bases |
| Equivalents of Reagents | Pivaloyl reagents used in slight excess (1-1.5 eq) |
| Work-up | Extraction with toluene or ethyl acetate |
| Purification | Crystallization or chromatography |
These conditions balance reaction completeness and selectivity, minimizing side reactions such as over-acylation or carbamate cleavage.
Alternative Synthetic Routes
While direct acylation is the most straightforward method, alternative routes have been explored in related piperidine carboxylate derivatives involving:
One-pot click chemistry : Although primarily used for triazole derivatives, this method demonstrates rapid synthesis and high yields for piperidine carboxylates with various substitutions, potentially adaptable for this compound with suitable modifications.
Stepwise functional group transformations : Starting from piperidine, sequential protection, functionalization at the 4-position, and final carbamate formation can be employed, but this is more time-consuming.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base | DCM or THF | 0°C to RT | 2-4 hours | Forms tert-butyl piperidine-1-carboxylate |
| 4-Position Acylation | Pivaloyl chloride, triethylamine | THF (preferred) | 45°C to 70°C | 18-30 hours | Selective acylation at C4 |
| Work-up & Purification | Extraction with toluene or ethyl acetate | - | RT | - | Crystallization or chromatography |
Analytical Characterization
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of tert-butyl carbamate and pivaloyl groups.
- Mass Spectrometry (MS): Confirms molecular weight.
- Infrared Spectroscopy (IR): Shows characteristic carbamate and ketone carbonyl stretches.
- Elemental Analysis: Validates purity and composition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-pivaloylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pivaloyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
tert-Butyl 4-pivaloylpiperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a versatile building block in the synthesis of various bioactive compounds, particularly those targeting the central nervous system (CNS). The piperidine ring is known for its ability to enhance the bioavailability and efficacy of drugs due to its favorable pharmacokinetic properties.
Case Studies
Several studies have highlighted the utility of this compound in synthesizing novel piperidine derivatives with enhanced activity against various neurological disorders. For instance, derivatives synthesized from this compound have shown promise in preclinical trials for treating conditions like depression and anxiety.
Synthetic Methodologies
Reagent in Organic Synthesis
this compound serves as a crucial reagent in organic synthesis. It is employed in the formation of various piperidine-based compounds through reactions such as acylation and alkylation. Its stability under different reaction conditions makes it an ideal candidate for multi-step synthesis processes.
Example Reactions
The compound can be utilized in the following reactions:
- Acylation Reactions: The introduction of acyl groups to amines or alcohols, enhancing their reactivity and functional diversity.
- Alkylation Reactions: Facilitating the formation of more complex molecular architectures by adding alkyl groups to piperidine derivatives.
Drug Development
Intermediate in Pharmaceutical Synthesis
As an intermediate, this compound plays a pivotal role in the synthesis of various pharmaceuticals. Its derivatives are often incorporated into larger molecular frameworks that exhibit desired therapeutic effects.
Notable Pharmaceuticals
Research has indicated that compounds derived from this compound are being explored for their potential roles in treating diseases such as cancer and metabolic disorders. For example, some derivatives have been linked to improved efficacy in drug formulations targeting specific receptors involved in disease pathways.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Building block for CNS-active compounds | Potential treatments for depression and anxiety |
| Synthetic Methodologies | Reagent for acylation and alkylation reactions | Stabilizes intermediates during synthesis |
| Drug Development | Intermediate for pharmaceuticals | Linked to improved efficacy in drug formulations |
Mechanism of Action
The mechanism of action of tert-Butyl 4-pivaloylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- This property is critical in controlled-release drug formulations .
- Electronic Effects : Fluorinated analogs (e.g., 2,4-difluorobenzoyl) exhibit enhanced electron-withdrawing character, improving stability under acidic conditions .
- Functional Diversity: Amino-pyridinyl and benzyloxy derivatives demonstrate the versatility of the piperidine scaffold in targeting diverse biological pathways .
Physicochemical Properties
- Solubility : Acetyl and propionyl derivatives are more polar than pivaloyl analogs, suggesting this compound may exhibit lower aqueous solubility.
- Melting Points: Light yellow solids (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) contrast with the likely waxy solid form of pivaloyl derivatives due to increased hydrophobicity .
Biological Activity
tert-Butyl 4-pivaloylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound has the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and a pivaloyl moiety, which may influence its pharmacological properties.
Synthesis Methods
Recent studies have utilized various synthetic approaches to produce derivatives of piperidine carboxylates, including this compound. For instance, one-pot click chemistry has been employed to synthesize related compounds with high yields and purity, demonstrating the efficiency of modern synthetic techniques in producing biologically active derivatives .
1. GPR119 Agonistic Activity
Research has indicated that certain derivatives of piperidine carboxylates exhibit agonistic activity on GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. In particular, several synthesized analogs showed promising EC50 values comparable to known GPR119 agonists, suggesting potential applications in treating type-2 diabetes mellitus (T2DM) and obesity .
2. Anticorrosive Properties
In addition to metabolic effects, some studies have explored the anticorrosive properties of similar compounds. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate exhibited significant inhibition efficiency (91.5%) against corrosion in acidic environments, indicating potential applications beyond pharmacology .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperidine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
